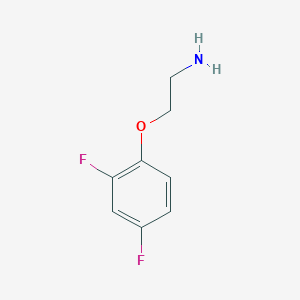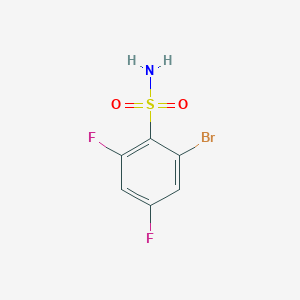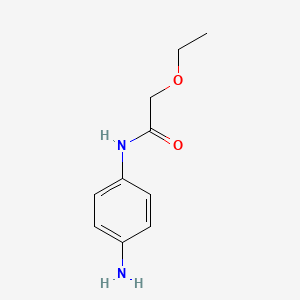
isopropyl (3S)-2-(2-chlorophenyl)-3-pyrrolidinecarboxylate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl (3S)-2-(2-chlorophenyl)-3-pyrrolidinecarboxylate oxalate is a complex organic compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl (3S)-2-(2-chlorophenyl)-3-pyrrolidinecarboxylate oxalate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated benzene derivative and a suitable nucleophile.
Esterification: The carboxylate group is esterified with isopropyl alcohol under acidic conditions to form the ester linkage.
Oxalate Formation: The final step involves the reaction of the ester with oxalic acid to form the oxalate salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to enhance the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are commonly employed in substitution reactions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, isopropyl (3S)-2-(2-chlorophenyl)-3-pyrrolidinecarboxylate oxalate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme mechanisms and receptor binding.
Medicine
Medicinally, this compound has potential applications as a pharmaceutical intermediate. Its structural motifs are found in various bioactive molecules, making it a candidate for drug development, particularly in the areas of central nervous system disorders and anti-inflammatory agents.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals and specialty chemicals. Its reactivity and functional groups make it versatile for creating compounds with specific desired properties.
Mechanism of Action
The mechanism of action of isopropyl (3S)-2-(2-chlorophenyl)-3-pyrrolidinecarboxylate oxalate involves its interaction with molecular targets such as enzymes or receptors. The compound’s pyrrolidine ring and chlorophenyl group can engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces with target proteins, influencing their activity and function. The oxalate moiety may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Isopropyl (3S)-2-(2-bromophenyl)-3-pyrrolidinecarboxylate oxalate: Similar structure but with a bromine atom instead of chlorine.
Isopropyl (3S)-2-(2-fluorophenyl)-3-pyrrolidinecarboxylate oxalate: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.
Isopropyl (3S)-2-(2-methylphenyl)-3-pyrrolidinecarboxylate oxalate: Features a methyl group, affecting its steric and electronic properties.
Uniqueness
Isopropyl (3S)-2-(2-chlorophenyl)-3-pyrrolidinecarboxylate oxalate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The combination of the pyrrolidine ring and the oxalate moiety also provides distinct chemical and physical properties that can be leveraged in various applications.
This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications
Properties
IUPAC Name |
oxalic acid;propan-2-yl (3S)-2-(2-chlorophenyl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2.C2H2O4/c1-9(2)18-14(17)11-7-8-16-13(11)10-5-3-4-6-12(10)15;3-1(4)2(5)6/h3-6,9,11,13,16H,7-8H2,1-2H3;(H,3,4)(H,5,6)/t11-,13?;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSMZVDDAOAONS-BSGBVQJMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1CCNC1C2=CC=CC=C2Cl.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H]1CCNC1C2=CC=CC=C2Cl.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3,4-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B1341484.png)
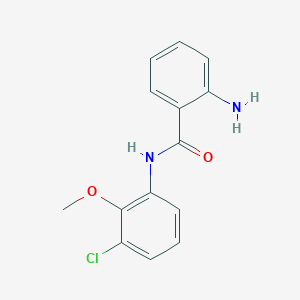

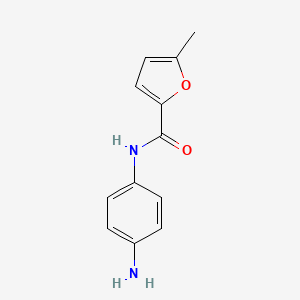
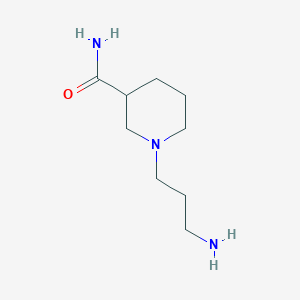
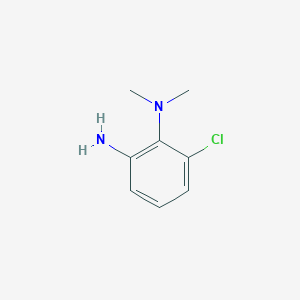
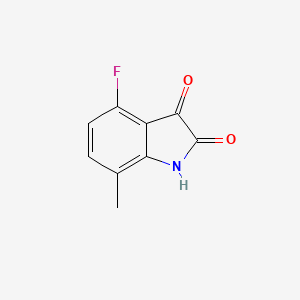
![3-(2,2-Dimethylpropyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B1341506.png)
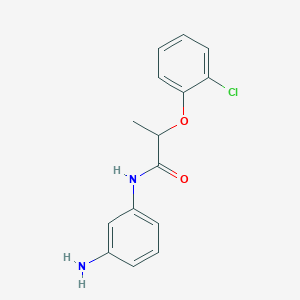
![N-[(4-fluorophenyl)acetyl]glycine](/img/structure/B1341515.png)
![2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1341530.png)
